1-benzyl-N-(2-furylmethyl)piperidin-4-amine
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Overview
Description
1-Benzyl-N-(2-furylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 g/mol . This compound features a piperidine ring substituted with a benzyl group and a furylmethyl group, making it a heterocyclic amine. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-benzyl-N-(2-furylmethyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and 2-furylmethylamine.
Reaction Conditions:
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-N-(2-furylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-N-(2-furylmethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-furylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
1-Benzyl-N-(2-furylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the furylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(2-Furylmethyl)piperidine: Lacks the benzyl group, which may reduce its binding affinity and specificity for certain targets.
1-Benzyl-N-(2-thienylmethyl)piperidin-4-amine: Similar structure but with a thienyl group instead of a furyl group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its dual substitution pattern, which enhances its chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPAPHRXZBKJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CO2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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